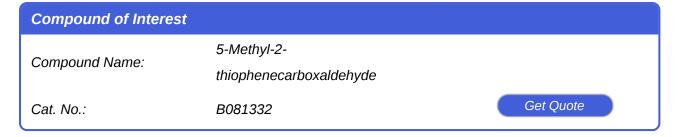


Spectroscopic Analysis of 5-Methyl-2thiophenecarboxaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **5-Methyl-2-thiophenecarboxaldehyde**. The data presented, along with detailed experimental protocols, serves as a crucial reference for the characterization and quality control of this important heterocyclic aldehyde in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **5-Methyl-2-thiophenecarboxaldehyde**.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data for **5-Methyl-2-thiophenecarboxaldehyde**, recorded in deuterated chloroform (CDCl₃), is summarized in the table below.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
9.80	S	1H	Aldehyde proton (- CHO)
7.61	d	1H	Thiophene proton (H3)
6.88	d	1H	Thiophene proton (H4)
2.57	S	3H	Methyl protons (-CH₃)

s: singlet, d: doublet

Interpretation of the ¹H NMR Spectrum:

- The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton, highly deshielded by the adjacent carbonyl group.
- The two doublets at 7.61 ppm and 6.88 ppm correspond to the two protons on the thiophene ring. The downfield shift of the H3 proton is due to the electron-withdrawing effect of the adjacent aldehyde group.
- The singlet at 2.57 ppm, integrating to three protons, is assigned to the methyl group attached to the thiophene ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data for **5-Methyl-2-thiophenecarboxaldehyde** in CDCl₃ is presented below.[1]



Chemical Shift (δ) ppm	Assignment
182.59	Carbonyl carbon (C=O)
151.61	Thiophene carbon (C2)
142.04	Thiophene carbon (C5)
137.45	Thiophene carbon (C3)
127.24	Thiophene carbon (C4)
16.16	Methyl carbon (-CH₃)

Interpretation of the ¹³C NMR Spectrum:

- The signal at 182.59 ppm is indicative of a carbonyl carbon, consistent with the aldehyde functional group.
- The signals in the aromatic region (127-152 ppm) are assigned to the four carbons of the thiophene ring. The carbons directly attached to the electron-withdrawing aldehyde group (C2) and the electron-donating methyl group (C5) are shifted accordingly.
- The upfield signal at 16.16 ppm corresponds to the carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectral data for **5-Methyl-2-thiophenecarboxaldehyde** is summarized in the following table.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (methyl)
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi resonance)
~1665	Strong	Carbonyl (C=O) stretch
~1540, ~1450	Medium	Thiophene ring C=C stretching
~810	Strong	C-H out-of-plane bending (2,5-disubstituted thiophene)

Interpretation of the IR Spectrum:

- The strong absorption band at approximately 1665 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.
- The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.
- The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring.
- The absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.
- The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.
- The strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **5-Methyl-2-thiophenecarboxaldehyde**.



NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2thiophenecarboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - Use a pulse angle of 45-90 degrees.
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm.

IR Spectroscopy Protocol

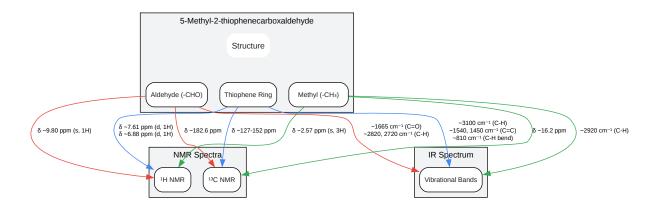


- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small drop of liquid 5-Methyl-2-thiophenecarboxaldehyde directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Ensure the crystal is clean before and after the measurement.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR accessory.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Structural-Spectral Correlation Diagram

The following diagram illustrates the logical relationship between the structural components of **5-Methyl-2-thiophenecarboxaldehyde** and their corresponding signals in the NMR and IR spectra.





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Caption: Correlation of molecular structure with NMR and IR spectral data.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyl-2thiophenecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081332#5-methyl-2-thiophenecarboxaldehydenmr-and-ir-spectra]



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